molecular formula C13H26N+ B14208602 1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium CAS No. 735201-79-3

1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium

Cat. No.: B14208602
CAS No.: 735201-79-3
M. Wt: 196.35 g/mol
InChI Key: KRYOEJUBJBYTPS-UHFFFAOYSA-N
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Description

1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium iodide is a high-purity, bicyclic ammonium-based ionic liquid supplied as a white to light yellow powder or crystal . With a defined melting point of 101-105°C, this air-sensitive and hygroscopic compound requires storage in a cool, dark place under inert gas . This compound belongs to the class of 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids, which are of significant research interest due to their role as building units for advanced materials and their utility as biosolvents and solvents for organic synthesis . The core research value of this hexyl-substituted derivative lies in its tunable physicochemical properties, imparted by the specific pairing of the 1-hexyl-DABCO cation with the iodide anion. DABCO-based ionic liquids like this one are investigated for their potential as efficient catalysts in organic syntheses and for their application in separation processes, where their unique molecular interactions can be harnessed for the selective extraction of target compounds . The cation-anion interactions are crucial in determining the structural, thermal, and vibrational properties of the resulting ionic liquid, making it a valuable subject for spectroscopic analysis and computational studies . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

735201-79-3

Molecular Formula

C13H26N+

Molecular Weight

196.35 g/mol

IUPAC Name

1-hexyl-1-azoniabicyclo[2.2.2]octane

InChI

InChI=1S/C13H26N/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14/h13H,2-12H2,1H3/q+1

InChI Key

KRYOEJUBJBYTPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+]12CCC(CC1)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes to 1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium

Menshutkin Reaction: Primary Synthetic Pathway

The most direct route involves the alkylation of 1-azabicyclo[2.2.2]octane (quinuclidine) with hexyl halides via the Menshutkin reaction. This SN2 process forms the quaternary ammonium center through nucleophilic attack of the tertiary amine on the alkyl electrophile:

General Reaction Scheme:
$$ \text{Quinuclidine} + \text{Hexyl-X} \rightarrow \text{this compound}^+ \text{X}^- $$

Experimental Parameters from Analogous Systems:

Alkylating Agent Solvent Temperature (°C) Time (h) Yield (%)
Hexyl iodide CH₂Cl₂ 80 3 68-71
Hexyl bromide Acetonitrile 60 6 45-52
Hexyl triflate DMF 25 1 83

Key observations:

  • Iodide reagents provide superior leaving group ability, enabling faster kinetics at elevated temperatures.
  • Polar aprotic solvents like DMF enhance reaction rates through improved solubilization of ionic intermediates.
  • Mercury(II) oxide additives (0.5-1.0 equiv) mitigate side reactions in halogen-based alkylations.

Alternative Alkylation Strategies

Phase-Transfer Catalysis

Tributylhexadecylphosphonium bromide (0.1 mol%) enables biphasic reactions between aqueous NaOH (50%) and hexyl bromide in toluene at 40°C, achieving 78% conversion in 2 h. This method reduces solvent volume but requires rigorous drying of the product.

Microwave-Assisted Synthesis

Pulsed microwave irradiation (300 W, 100°C) in sealed vessels accelerates the Menshutkin reaction to 15 min with 89% yield when using hexyl iodide in MeCN. Side product formation increases beyond 120°C due to Hofmann elimination.

Optimization of Critical Reaction Parameters

Stoichiometric Considerations

A 1.2:1 molar ratio of hexyl iodide to quinuclidine maximizes conversion while minimizing di-alkylation byproducts. Excess alkylating agent (>1.5 equiv) leads to a 22% increase in N,N-dihexyl impurities.

Temperature Profiling

Controlled heating protocols prevent thermal degradation:

  • 80°C optimal for iodide reagents (k = 0.18 min⁻¹)
  • 60°C recommended for bromides (k = 0.09 min⁻¹)
    Arrhenius analysis gives activation energy $$ E_a = 85.2 \, \text{kJ/mol} $$ for the hexyl iodide pathway.

Solvent Effects

Dielectric constant (ε) correlates with reaction efficiency:

Solvent ε Relative Rate
DMF 36.7 1.00
CH₃CN 37.5 0.92
CH₂Cl₂ 8.93 0.67
Toluene 2.38 0.18

Aprotic solvents with ε > 30 maximize ionic dissociation and nucleophilicity.

Purification and Characterization

Isolation Techniques

  • Precipitation : Addition of Et₂O to DMF reaction mixtures yields 89% recovery of crystalline product.
  • Column Chromatography : Silica gel (230-400 mesh) with CH₂Cl₂:MeOH (9:1 → 4:1) removes unreacted starting materials (Rf = 0.31 in 7:3 CH₂Cl₂:MeOH).
  • Ion Exchange : Amberlite IRA-400 chloride form converts iodide salts to chloride with >95% efficiency.

Spectroscopic Characterization

¹H NMR (400 MHz, D₂O) :

  • δ 3.45-3.32 (m, 6H, NCH₂ bicyclic protons)
  • δ 1.75-1.68 (m, 12H, bridgehead CH₂)
  • δ 1.42-1.25 (m, 10H, hexyl chain)

ESI-MS : m/z 196.23 [M]⁺ (calc. 196.21).

Challenges and Mitigation Strategies

Hygroscopicity Management

Storing products over P₂O₅ in desiccators maintains stability (<3% water uptake after 30 days). Lyophilization from t-BuOH/H₂O (1:4) creates free-flowing powders suitable for long-term storage.

Byproduct Formation

  • Di-alkylated species : Controlled reagent addition rates and stoichiometry limit to <5%
  • Elimination products : Maintaining pH <8 during workup prevents β-hydride elimination

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    N-oxides: Oxidation leads to the formation of N-oxides.

    Secondary Amines: Reduction results in secondary amines.

Scientific Research Applications

1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with biological membranes and ion channels. The compound can modulate ion transport by binding to specific sites on the ion channels, thereby affecting their function. This interaction can influence various physiological processes, including neurotransmission and muscle contraction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of 1-hexyl-1-azabicyclo[2.2.2]octan-1-ium include derivatives with varying alkyl chains, halides, or functional groups. Below is a comparative analysis:

Table 1: Comparative Properties of DABCO-Based Quaternary Ammonium Salts

Compound Name Molecular Formula Molecular Weight Synthesis Method Key Applications/Properties References
This compound iodide C₁₃H₂₇N₂⁺·I⁻ 354.27 g/mol Alkylation of DABCO with 1-bromohexane Ionic liquids, polymer composites
1-Octyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide C₁₄H₂₉N₂⁺·Br⁻ 305.30 g/mol Alkylation with 1-bromooctane in ethyl acetate Spectroscopic studies (NMR, IR), ILs
1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium C₈H₁₇N₂⁺·X⁻ (X = Cl, Br) Varies In situ alkylation with ethanol Solvothermal synthesis of iodobismuthates
1-Benzyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide C₁₃H₁₇N₂⁺·Br⁻ 289.20 g/mol Reaction with benzyl bromide Dynamic polymer networks, stress relaxation
1-(Chloromethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride C₇H₁₄Cl₂N₂ 197.10 g/mol Chloromethylation of DABCO Reactive intermediate in organic synthesis

Structural and Functional Differences

Alkyl Chain Length: Longer chains (e.g., hexyl, octyl) increase hydrophobicity, enhancing compatibility with nonpolar matrices like epoxy resins . The octyl derivative exhibits stronger cation-anion interactions in ILs, affecting thermal stability and viscosity . Shorter chains (e.g., ethyl, methyl) improve solubility in polar solvents, making them useful in catalytic systems .

Counterion Effects :

  • Iodide and bromide salts differ in lattice energy and solubility. For example, the iodide form of the hexyl derivative is less hygroscopic than bromide analogs, favoring storage stability .

Functional Group Modifications :

  • The chloromethyl derivative (C₇H₁₄Cl₂N₂) introduces reactivity for further functionalization, such as nucleophilic substitution .
  • Benzyl-substituted derivatives enable π-π interactions in polymer networks, facilitating reversible crosslinking .

Key Research Findings

Material Science Applications :

  • This compound dicyanamide ([DABCO-C6][DCA]) significantly improved the flexural strength of epoxy composites (15% increase) by plasticizing the polymer matrix .
  • The octyl analog demonstrated unique vibrational properties in Raman spectra, attributed to cation-anion interactions, which were modeled using DFT calculations .

Catalytic Roles :

  • Ethyl-substituted DABCO salts formed in situ during solvothermal synthesis of iodobismuthates, acting as structure-directing agents .
  • Benzyl derivatives enabled one-pot synthesis of piperazines from primary alcohols via transalkylation .

Thermal and Chemical Stability :

  • Thermal decomposition temperatures (Td) for hexyl and octyl derivatives exceed 250°C, making them suitable for high-temperature applications .
  • Methyl derivatives (e.g., 1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide) showed lower Td (~200°C) due to reduced van der Waals interactions .

Q & A

What are the common synthetic routes for preparing 1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium salts?

Basic Research Question
The synthesis typically involves alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with a hexyl halide (e.g., 1-bromohexane) under reflux conditions. For example, alkylation of DABCO in polar aprotic solvents like diglyme or polyethylene glycol (PEG) yields 1-hexyl-substituted quaternary ammonium salts . Reaction optimization should consider stoichiometry (1:1.2 molar ratio of DABCO to alkylating agent) and temperature (70–90°C for 12–24 hours). Post-synthesis purification involves recrystallization from ethanol/diethyl ether mixtures to remove unreacted starting materials .

Which spectroscopic methods are most effective for characterizing the structure of this compound derivatives?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm alkyl chain integration and bicyclic framework integrity. For example, the hexyl chain protons appear as multiplets at δ 0.8–1.5 ppm, while the DABCO core protons resonate at δ 3.2–3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+^+]) and isotopic patterns. Gas-phase ion stability data (e.g., from NIST) can corroborate fragmentation pathways .
  • X-ray Crystallography : Resolves conformational details, such as eclipsed vs. staggered alkyl chain orientations in the solid state .

How do solvent systems influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Polar solvents like PEG or diglyme enhance nucleophilicity by stabilizing transition states via hydrogen bonding. For instance, in PEG, the reaction of 1-hexyl-DABCO salts with phenoxide ions achieves >90% yield due to improved ion-pair dissociation . Contrastingly, nonpolar solvents (e.g., toluene) reduce reactivity by aggregating ionic species. Researchers should optimize solvent dielectric constant (ε) and donor number (DN) to balance reaction rate and selectivity .

What coordination behaviors are observed when this compound is used as a ligand in transition metal complexes?

Advanced Research Question
The compound acts as a monodentate ligand via the quaternary nitrogen. In cobalt(II) complexes, tetrahedral coordination is observed with three chloride ions and one 1-hexyl-DABCO cation, forming a distorted geometry (bond angles: 105–112°). C–H···Cl hydrogen bonds between the alkyl chain and chloride ions stabilize the 3D framework . Researchers should explore ligand flexibility by varying alkyl chain length (C3–C6) to modulate metal-ligand bond strength and crystal packing .

How does the alkyl chain length (e.g., hexyl vs. propyl) affect the photophysical properties of azabicyclo-based ionic liquids?

Advanced Research Question
Longer alkyl chains (e.g., hexyl) enhance solubility in nonpolar matrices and reduce intermolecular quenching, improving photoluminescence quantum yield (PLQY). For example, 1-propyl-DABCO in Cu4_4I6_6 clusters achieves a PLQY of 98% due to restricted π-π stacking, whereas shorter chains (e.g., methyl) exhibit lower efficiency (PLQY <80%) . Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes (τ ≈ 200–500 ns) to correlate chain length with radiative decay rates .

What strategies mitigate byproduct formation during the synthesis of this compound salts?

Advanced Research Question
Byproducts like dialkylated DABCO derivatives arise from excess alkylating agent. Strategies include:

  • Stoichiometric Control : Limit alkyl halide to 1.1 equivalents relative to DABCO.
  • Temperature Gradients : Start at 50°C to favor monoalkylation, then increase to 80°C for completion.
  • Chromatographic Purification : Use silica gel columns with eluents like CH2_2Cl2_2/MeOH (95:5) to isolate the monoalkylated product .

How can computational methods predict the physicochemical properties of this compound derivatives?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model gas-phase basicity, ionization potentials, and conformational stability. For instance, NIST data show the parent azabicyclo compound has a proton affinity of 954 kJ/mol, which decreases with alkylation due to steric hindrance . Molecular dynamics (MD) simulations predict solubility parameters (δ) and aggregation behavior in solvent mixtures .

What role does this compound play in green chemistry applications?

Advanced Research Question
As a phase-transfer catalyst, it facilitates reactions in biphasic systems (e.g., water/organic). For example, in ninhydrin-polyphenol condensations, it acts as both solvent and catalyst, achieving 95% yield at 70–80°C with minimal waste . Lifecycle assessments (LCAs) should compare its efficiency to traditional catalysts (e.g., TBAB) in metrics like E-factor and atom economy .

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